(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |
InChI Key |
JYBAJJGKBLTLQR-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for R 2 2 Chloro 4 Fluorophenyl Pyrrolidine and Analogues
Enantioselective Catalytic Approaches
Enantioselective catalysis provides the most efficient routes to chiral pyrrolidines, minimizing the need for chiral auxiliaries or resolutions of racemic mixtures. These methods employ chiral catalysts to create a stereochemically defined environment for the reaction, leading to the preferential formation of one enantiomer.
Chiral Phosphoric Acid Catalysis in Aza-Michael Reactions
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. Their bifunctional nature, possessing both a Brønsted acidic site and a Lewis basic site, allows for the effective activation of both nucleophiles and electrophiles. In the context of pyrrolidine (B122466) synthesis, CPAs can catalyze the intramolecular aza-Michael addition of an amine to an α,β-unsaturated system, leading to the formation of the pyrrolidine ring with high enantioselectivity.
This methodology is particularly effective for the synthesis of 2-substituted pyrrolidines. The reaction typically involves a substrate containing both an amine nucleophile and a Michael acceptor. The chiral phosphate anion forms a chiral ion pair with the protonated amine, guiding its nucleophilic attack on the activated Michael acceptor to yield the cyclized product with a high degree of stereocontrol. While this method has been successfully applied to the synthesis of various chiral 2-substituted pyrrolidines, specific examples detailing the synthesis of (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine via this route are not extensively documented in readily available literature. However, the general applicability of this method suggests its potential for the synthesis of such compounds. researchgate.net For instance, the enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved with high yields and enantioselectivities through an intramolecular aza-Michael addition catalyzed by chiral Brønsted acids. doi.org
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, offering a diverse array of transformations for the construction of complex molecules. Several transition metal-catalyzed strategies have been successfully employed for the asymmetric synthesis of 2-arylpyrrolidines.
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the synthesis of the pyrrolidine ring. The use of chiral transition metal catalysts, often in combination with a chiral ligand, allows for the enantioselective control of this reaction. Azomethine ylides, typically generated in situ from the condensation of an α-amino acid ester with an aldehyde or ketone, react with a variety of dipolarophiles, including alkenes, to furnish highly substituted pyrrolidines.
This approach is particularly well-suited for the synthesis of 2-arylpyrrolidines, where an aryl-substituted alkene can serve as the dipolarophile. The stereochemical outcome of the reaction is dictated by the chiral catalyst, which coordinates to the reactants and directs the cycloaddition to proceed through a lower-energy transition state leading to the desired enantiomer. High levels of both regio- and stereoselectivity can often be achieved.
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Cu(I)/(S)-BINAP | Aryl-substituted alkene | High | >20:1 | 97 |
| Ag(I)/chiral phosphine | Various alkenes | Good to Excellent | High | High |
| Zn(II)/bisoxazoline | Electron-deficient alkenes | High | High | >99 |
This table presents representative data for asymmetric 1,3-dipolar cycloadditions in the synthesis of pyrrolidine analogues.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and environmentally benign strategy for the formation of C-N bonds. This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with an amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the corresponding amine, regenerating the active catalyst.
For the synthesis of 2-arylpyrrolidines, this strategy can be applied to the reaction of a 1,4-diol with an appropriate amine in the presence of a chiral iridium catalyst. The diol is first oxidized to a lactol, which is in equilibrium with the corresponding amino alcohol. Subsequent dehydration and reduction steps lead to the formation of the chiral pyrrolidine. An enantioconvergent approach using a racemic 1,4-diol and a primary amine with a chiral iridium catalyst has been developed, providing access to a wide range of enantioenriched pyrrolidines with high efficiency and enantioselectivity.
| Catalyst | Diol | Amine | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Iridacycle | Racemic 1,4-diols | Primary amines | High | High |
This table showcases the effectiveness of iridium-catalyzed borrowing hydrogen annulation for synthesizing chiral pyrrolidines.
The direct addition of a C-H bond across the double bond of an alkene, known as hydroalkylation, is a highly desirable transformation for the construction of C-C bonds. When applied to cyclic alkenes like pyrrolines, this method can provide direct access to substituted pyrrolidines. The use of chiral transition metal catalysts can render this process enantioselective.
Recent advances have demonstrated the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines, providing a direct route to 2-arylpyrrolidines. mdpi.com This method involves the reaction of a 3-pyrroline with an arylboronic acid in the presence of a chiral rhodium catalyst. The catalyst facilitates the addition of the aryl group and a hydrogen atom across the double bond with high regioselectivity, favoring the formation of the 2-substituted product, and high enantioselectivity. mdpi.com While cobalt-catalyzed hydromethylation of 3-pyrrolines has also been reported, the hydroarylation variant is more directly applicable to the synthesis of the target compound. nih.govnih.govacs.org
| Catalyst System | Substrate | Aryl Source | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(OH)(coe)2]2/(R)-segphos | 3-Pyrroline | Arylboronic acid | High | Excellent |
This table illustrates the utility of rhodium-catalyzed hydroarylation for the synthesis of 2-arylpyrrolidines. mdpi.com
Dirhodium-Catalyzed Intramolecular Nitrene Insertion
Dirhodium(II) catalysts are well-known for their ability to catalyze the decomposition of diazo compounds to generate carbenes, which can undergo a variety of useful transformations. Similarly, these catalysts can promote the decomposition of azides to form nitrenes, which can subsequently undergo intramolecular C-H insertion to form N-heterocycles.
In the context of pyrrolidine synthesis, a suitably functionalized alkyl azide (B81097) can be subjected to dirhodium-catalyzed intramolecular C-H amination. The catalyst facilitates the extrusion of dinitrogen from the azide to generate a rhodium-nitrene intermediate. This highly reactive species can then insert into a C-H bond at the γ-position to form the pyrrolidine ring. The stereoselectivity of this process can be controlled by employing chiral dirhodium catalysts. While this method is a powerful tool for the synthesis of pyrrolidines, the direct synthesis of 2-arylpyrrolidines would require a substrate with a pre-existing aryl group at the appropriate position. Mechanistic studies have provided insight into the nature of the C-H amination process, suggesting that it can proceed through either a concerted or a stepwise pathway depending on the catalyst and substrate. nih.gov
Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. rsc.orgmdpi.commdpi.com Engineered enzymes are increasingly employed to produce chiral amines and their precursors, providing sustainable and efficient alternatives to traditional chemical methods. mdpi.commdpi.comnih.gov
Enzyme-Catalyzed Intramolecular C(sp3)–H Amination
A novel and efficient biocatalytic approach to constructing chiral pyrrolidines involves the intramolecular amination of C(sp³)–H bonds. acs.orgacs.orgcaltech.edu This strategy utilizes engineered enzymes to create the pyrrolidine ring system with high stereocontrol.
Researchers have developed an enzymatic platform based on a cytochrome P411, a P450 enzyme variant, to catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds. acs.orgnih.gov Through directed evolution, a specific variant, P411-PYS-5149, was engineered to synthesize pyrrolidine derivatives from organic azide precursors with good enantioselectivity and catalytic efficiency. acs.orgcaltech.edunih.govresearchgate.net This method represents a new-to-nature enzymatic reaction, forging a key class of N-heterocycles. nih.gov The process demonstrates the potential of biocatalysis to achieve transformations not readily accessible through conventional chemistry. acs.orgcaltech.edu
Table 1: Performance of Engineered Cytochrome P411 in Pyrrolidine Synthesis
| Enzyme Variant | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| P411-PYS-5149 | Alkyl Azide | Chiral Pyrrolidine | Up to 74% | 99:1 |
| P411-INS-5151 | Aryl Azide | Chiral Indoline | Moderate to Good | Moderate to Good |
Data sourced from studies on directed evolution of P411 variants. acs.orgnih.gov
Imine Reductase-Mediated Stereocomplementary Synthesis
Imine reductases (IREDs) are increasingly utilized for the asymmetric synthesis of chiral amines, including 2-aryl-substituted pyrrolidines. rsc.orgacs.org These NADPH-dependent enzymes catalyze the stereoselective reduction of cyclic imines, providing access to either enantiomer of the desired product by selecting the appropriate enzyme. acs.orgnih.gov
A study exploring a collection of naturally occurring IREDs identified two stereocomplementary enzymes, (R)-selective ScIR and (S)-selective SvIR, which are active towards sterically demanding 2-aryl-substituted pyrrolines. nih.gov These enzymes enabled the synthesis of a variety of chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity (>99% ee) and in good yields (60-80%). nih.gov
Furthermore, computational design has been employed to engineer an (R)-stereoselective IRED from Paenibacillus mucilaginosus (PmIR). rsc.org Through mechanism-guided design, researchers successfully inverted the enzyme's stereoselectivity. An engineered variant, PmIR-6P, was developed that could produce (R)-2-(2,5-difluorophenyl)-pyrrolidine, a close analogue of the target compound, at a high concentration (400 mM) with an enantiomeric excess (ee) exceeding 99%. rsc.org This highlights the power of combining computational methods with enzyme engineering to create tailored biocatalysts for specific pharmaceutical intermediates. rsc.orgrsc.org
Table 2: Stereocomplementary Synthesis of 2-Aryl-Pyrrolidines using IREDs
| Enzyme | Selectivity | Substrate | Product Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| ScIR | (R)-selective | 2-Aryl-Δ1-pyrroline | >99% | 60-80 |
| SvIR | (S)-selective | 2-Aryl-Δ1-pyrroline | >99% | 60-80 |
| PmIR-6P (engineered) | (R)-selective | 2-(2,5-difluorophenyl)-Δ1-pyrroline | >99% | High |
Data compiled from studies on natural and engineered imine reductases. rsc.orgnih.gov
Ketoreductase-Based Asymmetric Reduction in Related Chloro-Fluorinated Systems
Ketoreductases (KREDs) are widely used for the enantioselective reduction of prochiral ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. acs.orgrsc.org This methodology is particularly relevant for the synthesis of complex molecules containing stereocenters, including those with halogen substitutions.
In systems related to chloro-fluorinated compounds, KREDs have been successfully used to perform dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edunih.gov Commercially available KREDs can stereoselectively reduce these substrates to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edualaska.edu Depending on the specific enzyme chosen, it is possible to obtain either the syn or anti diastereomer. alaska.edunih.gov For example, KRED 110 has been shown to yield the anti (2S,3S) isomer, while KRED 130 predominantly produces the syn (2S,3R) isomer. alaska.edu This biocatalytic approach provides efficient access to optically pure fluorinated building blocks from readily available racemic starting materials. nih.govalaska.edu
Kinetic and Dynamic Resolution Strategies
Resolution strategies are fundamental in chiral synthesis for separating enantiomers from a racemic mixture. Both dynamic and kinetic resolution methods have been effectively applied to the synthesis of enantiomerically enriched pyrrolidine derivatives.
Dynamic Resolution of 2-Lithiopyrrolidines with Chiral Ligands
Dynamic resolution offers a pathway to convert a racemic starting material entirely into a single enantiomer of the product. This has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines via the dynamic resolution of 2-lithiopyrrolidines. acs.orgnih.gov
In this method, a racemic 2-lithiopyrrolidine, generated either by tin-lithium exchange or by deprotonation, is treated with a chiral ligand. acs.orgnih.gov The ligand forms diastereomeric complexes with the enantiomers of the organolithium compound. Due to a thermodynamic preference, one diastereomeric complex is favored. acs.orgnih.gov Subsequent reaction with an electrophile provides the 2-substituted pyrrolidine in high enantiomeric excess. acs.org A key advantage of this method is that either enantiomer of the product can be obtained by selecting the appropriate enantiomer of the chiral ligand. nih.gov This dynamic thermodynamic resolution (DTR) process is particularly effective for N-alkyl pyrrolidine derivatives. acs.org
Kinetic Resolution of Racemic Pyrrolidine Precursors
Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds by taking advantage of the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material. wikipedia.org
Biocatalytic methods are particularly well-suited for the kinetic resolution of racemic pyrrolidines, offering high selectivity under mild conditions. rsc.org For instance, hydrolases like lipases can be used for the selective hydrolysis or esterification of racemic pyrrolidine derivatives. rsc.org In one example, lipase PS-IM was used in the acetylation of 3-hydroxypyrrolidine, coupled with a ruthenium catalyst to racemize the starting material, achieving a dynamic kinetic resolution (DKR) with a high yield (87%) and excellent enantioselectivity (95% ee). rsc.org
More recently, a diastereodivergent parallel kinetic resolution (PKR) of racemic 2-substituted pyrrolidines has been developed using iridium-catalyzed C(sp³)-H borylation. ecnu.edu.cn This advanced method allows for the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivities from a single racemic precursor, demonstrating the versatility of kinetic resolution in generating diverse chiral pyrrolidine structures. ecnu.edu.cn
Ring-Forming Reactions
The construction of the pyrrolidine ring from acyclic precursors is a primary strategy in synthetic organic chemistry. These methods often provide a high degree of control over the substitution pattern and stereochemistry of the final product.
Intramolecular Reductive Cyclization Approaches
Intramolecular reductive cyclization offers a powerful method for the synthesis of pyrrolidine rings. This approach typically involves the cyclization of a linear substrate containing both a nucleophilic nitrogen and an electrophilic carbon, often generated in situ through the reduction of a precursor functional group. For instance, the reduction of a nitro group to an amine can trigger a spontaneous cyclization onto an adjacent electrophile. A notable application of this strategy is the reductive cyclization of γ-nitro ketones or aldehydes, which provides direct access to substituted pyrrolidines. nih.gov Catalytic hydrogenation is a common method for the reduction step, often employing catalysts such as palladium on carbon (Pd/C). nih.gov
Another variation involves the reductive generation of azomethine ylides from amides or lactams, which can then undergo intramolecular [3+2] cycloaddition reactions. acs.orgunife.itnih.gov An iridium-catalyzed process using Vaska's complex and tetramethyldisiloxane (TMDS) as a reductant has been developed for this purpose. acs.orgunife.itnih.gov This method allows for the chemoselective reduction of an amide carbonyl, leading to the formation of a tricyclic pyrrolidine core in good yield and as a single diastereoisomer. acs.orgunife.itnih.gov
| Precursor Type | Catalyst/Reductant | Product Type | Diastereoselectivity | Reference |
| γ-Nitro Ketone | Pd/C, H₂ | 2,4-Disubstituted Pyrrolidine | High | nih.gov |
| Linear Amide | Vaska's Complex, TMDS | Tricyclic Pyrrolidine | Single Diastereoisomer | acs.orgunife.itnih.gov |
Cyclization of Amino Alcohols via Activated Hydroxyl Groups
The intramolecular cyclization of amino alcohols is a classic and reliable method for synthesizing pyrrolidines. This transformation requires the activation of the terminal hydroxyl group to facilitate nucleophilic attack by the amine. Common activation methods include conversion to a mesylate, tosylate, or halide. For example, amino alcohols can be efficiently chlorinated using thionyl chloride (SOCl₂), which promotes cyclization to the corresponding cyclic amine without the need for traditional N-protection/O-activation sequences. organic-chemistry.org
Another approach involves the use of orthoesters to activate the hydroxyl group, which has been shown to be effective for the synthesis of various N-carbamate-protected pyrrolidines and piperidines in very good yields. organic-chemistry.org The Mitsunobu reaction provides a further alternative for the intramolecular cyclization of amino alcohols under mild conditions. In a synthesis of pyrrolizidine alkaloids, an amino alcohol was mesylated and subsequently cyclized in the presence of a base like potassium tert-butoxide (t-BuOK) to form the pyrrolidine ring. nih.gov
| Starting Material | Activating Reagent | Base (if applicable) | Product | Yield | Reference |
| Amino alcohol | SOCl₂ | - | Cyclic amine | Good | organic-chemistry.org |
| N-Cbz-amino alcohol | Orthoester, Acid | - | N-Cbz-pyrrolidine | Very Good | organic-chemistry.org |
| Amino alcohol | MsCl | t-BuOK | Substituted Pyrrolidine | Good | nih.gov |
Photoredox-Catalyzed Alkyl Radical Cyclization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. In the context of pyrrolidine synthesis, photoredox-catalyzed alkyl radical cyclization offers a modern and efficient approach. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where an α-amino radical is generated from an amine precursor. researchgate.net This radical can then undergo cyclization onto a tethered alkene or other radical acceptor.
For example, the combination of photoredox catalysis and Lewis acid catalysis has been used to achieve a [3+2] cycloaddition between aryl cyclopropyl ketones and alkenes to form pyrrolidine rings. researchgate.net This method is notable for its broad substrate scope, accommodating both electron-rich and electron-deficient reaction partners. researchgate.net The key to the reaction's success is the redox potential of the cyclopropyl ketone and the stability of the radical intermediate. researchgate.net Another strategy involves the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidines, which is enabled by a combination of a Lewis acid and a photoredox catalyst, allowing for skeletal remodeling of the pyrrolidine core. nih.gov
Aza-Michael Cyclization in 'Clip-Cycle' Synthesis
The intramolecular aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly effective method for constructing the pyrrolidine ring. A strategy termed 'clip-cycle' synthesis utilizes this reaction in an asymmetric fashion to produce enantiomerically enriched pyrrolidines and spiropyrrolidines. nih.govwhiterose.ac.ukacs.orgyork.ac.ukwhiterose.ac.uk
In this approach, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. nih.govwhiterose.ac.ukacs.orgyork.ac.ukwhiterose.ac.uk This generates a substrate poised for an enantioselective intramolecular aza-Michael cyclization, which is catalyzed by a chiral phosphoric acid. nih.govwhiterose.ac.ukacs.orgyork.ac.ukwhiterose.ac.uk This methodology has been successfully applied to the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. nih.govwhiterose.ac.ukacs.orgyork.ac.ukwhiterose.ac.uk The thioester activating group was found to be crucial for the success of the reaction. nih.govwhiterose.ac.ukwhiterose.ac.uk
| Catalyst | Activating Group | Product Type | Enantioselectivity | Reference |
| Chiral Phosphoric Acid | Thioacrylate | Disubstituted Pyrrolidines | High | nih.govwhiterose.ac.ukacs.orgyork.ac.ukwhiterose.ac.uk |
| Chiral Phosphoric Acid | Thioacrylate | Spiropyrrolidines | High | nih.govwhiterose.ac.ukacs.orgyork.ac.ukwhiterose.ac.uk |
Schmidt Reaction for Pyrrolidine Core Formation
The Schmidt reaction involves the reaction of an azide with a carbonyl compound, alcohol, or alkene under acidic conditions, resulting in a rearrangement with the expulsion of nitrogen gas. wikipedia.orglibretexts.org The intramolecular version of this reaction can be a powerful tool for the synthesis of heterocyclic compounds, including pyrrolidines. nih.gov
A trifluoromethanesulfonic anhydride (Tf₂O)-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids has been reported to provide a series of 2-substituted pyrrolidines. organic-chemistry.org This method offers a direct route to the pyrrolidine core from linear precursors. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped intramolecularly. nih.gov While the classical Schmidt reaction often uses harsh acidic conditions, modern variations have expanded its applicability. organic-chemistry.orgnih.gov
Stereoselective Modifications of Existing Pyrrolidine Cores
An alternative to de novo ring synthesis is the modification of a pre-existing, often chiral, pyrrolidine core. This approach is particularly useful when starting from readily available chiral pool materials like proline. nih.gov Stereoselective functionalization of the pyrrolidine ring allows for the introduction of various substituents with a high degree of stereocontrol.
Heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to be an effective method for producing functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in the process. nih.gov The reaction is believed to proceed in a stepwise manner, where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring. nih.gov Another approach involves the stereoselective synthesis of 2-arylpyrrolidine derivatives through crystallization-induced diastereomer transformation, which can yield products with high diastereomeric ratios (up to 99:1). researchgate.net Furthermore, methods for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, an analogue of the target compound, have been developed starting from pyrrolidone, involving a Grignard reaction, acid-catalyzed dehydration, and a final chiral reduction step. google.com
| Starting Material | Key Transformation | Stereocontrol Method | Product | Reference |
| Substituted Pyrrole | Heterogeneous Hydrogenation | Substrate Control | Functionalized Pyrrolidine | nih.gov |
| 1-(4,4-diethoxybutyl)-3-arylurea | Cyclization | Crystallization-induced Diastereomer Transformation | 2-Arylpyrrolidine | researchgate.net |
| Pyrrolidone | Grignard Reaction / Chiral Reduction | Chiral Reducing Agent | (R)-2-(2,5-difluorophenyl)pyrrolidine | google.com |
Mechanistic Investigations of Chiral Pyrrolidine Synthesis
Elucidation of Catalytic Cycles in Asymmetric Transformations
The asymmetric synthesis of chiral pyrrolidines is frequently achieved through catalytic processes, most notably metal-catalyzed 1,3-dipolar cycloadditions. rsc.org The elucidation of the catalytic cycle is fundamental to optimizing these transformations. A general catalytic cycle for the synthesis of a pyrrolidine (B122466) ring via a metal-catalyzed [3+2] cycloaddition of an azomethine ylide with an alkene typically involves several key steps.
First, the catalyst, often a complex of a transition metal like copper, silver, or iridium, coordinates with the starting materials. organic-chemistry.orgmorressier.comacs.org For instance, in the reaction involving an iminoester (derived from an amino acid like glycine) and a dipolarophile, the metal catalyst coordinates to a chiral ligand. This complex then interacts with the imine, facilitating the deprotonation of the α-carbon to generate a metal-bound azomethine ylide. This step is crucial as the chiral environment of the catalyst dictates the facial selectivity of the ylide.
The activated azomethine ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated ketone or ester. organic-chemistry.org The regiochemistry and stereochemistry of this cycloaddition are controlled by the electronic and steric properties of the catalyst, ligand, and substrates. Following the cycloaddition, the pyrrolidine product is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.
Investigating such a cycle for a specific compound like (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine would involve identifying the active catalytic species, characterizing key intermediates (e.g., the metal-ylide complex), and determining the rate-limiting step through detailed kinetic and spectroscopic studies. For example, iridium-catalyzed reductive generation of azomethine ylides from amides represents a modern approach where the catalytic cycle involves the reduction of an amide precursor to form the ylide, which then undergoes cycloaddition. acs.org
Table 1: Examples of Catalytic Systems in Asymmetric Pyrrolidine Synthesis This table presents illustrative examples of catalytic systems used in the synthesis of various chiral pyrrolidines, demonstrating the diversity of catalysts employed.
| Catalyst/Metal | Ligand Type | Reaction Type | Typical Substrates | Reference |
|---|---|---|---|---|
| Copper(I) | Chiral BOX Ligands | [3+2] Cycloaddition | Glycine Imines, Alkenes | organic-chemistry.org |
| Silver(I) | Chiral Phosphanes | [3+2] Cycloaddition | Azomethine Ylides, Olefins | researchgate.net |
| Iridium(I) | Vaska's Complex | Reductive [3+2] Cycloaddition | Amides, Alkenes | acs.org |
Role of Chiral Ligands in Stereocontrol Mechanisms
Chiral ligands are paramount in asymmetric catalysis, as they are responsible for transferring stereochemical information to the product. researchgate.net In the synthesis of chiral pyrrolidines, the ligand, by binding to the metal center, creates a defined three-dimensional space that forces the reactants to approach each other in a specific orientation. This control is essential for achieving high enantioselectivity. acs.org
The mechanism of stereocontrol often involves the formation of a rigid transition state where the chiral ligand sterically blocks one face of the reactive intermediate, such as the azomethine ylide. For example, C2-symmetrical ligands like bisoxazolines (BOX) or phosphoramidites create a chiral pocket around the metal. nih.govacs.org When the azomethine ylide is formed, the substituents on the ligand direct the incoming dipolarophile to a specific face of the dipole, leading to the preferential formation of one enantiomer.
Computational studies on the deprotonation of N-Boc-pyrrolidine using isopropyllithium (B161069) in the presence of the chiral diamine (-)-sparteine (B7772259) have shown that a three-component complex forms before the rate-determining lithiation step. acs.org The lowest-energy intermediate complex leads to the abstraction of the pro-S hydrogen, explaining the experimentally observed high enantioselectivity. acs.org Similarly, in cycloaddition reactions, the chiral ligand influences the geometry of the transition state, lowering the energy barrier for the pathway leading to the desired stereoisomer. acs.org For the synthesis of this compound, a chiral ligand would be selected to favor the approach of the reactants that leads to the (R) configuration at the C2 position.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction pathways and modeling transition states in asymmetric synthesis. rsc.orgresearchgate.net Such studies provide deep insights into the origins of stereoselectivity that are often difficult to obtain through experimental means alone.
For the synthesis of chiral pyrrolidines via [3+2] cycloadditions, DFT calculations can be used to map the potential energy surface of the reaction. acs.org This allows for the identification of the lowest energy transition states for the formation of different stereoisomers. The calculations can model the interaction between the metal-ligand complex, the azomethine ylide, and the dipolarophile. The energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates with the predicted enantiomeric or diastereomeric ratio of the product.
These computational models can explain, for example, why a particular combination of a chiral ligand and a metal catalyst favors one enantiomer over another. acs.org Factors such as non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the substrates in the transition state are often revealed to be critical for high stereocontrol. acs.org For a molecule like this compound, transition state modeling would help in designing the optimal chiral catalyst by predicting which ligand structure would provide the largest energy difference between the pathways leading to the (R) and (S) enantiomers. rsc.org
Understanding Regio- and Diastereoselectivity in Cycloaddition Reactions
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings like pyrrolidines, often creating multiple stereocenters in a single step. acs.orgnih.gov Controlling the regio- and diastereoselectivity of this reaction is crucial.
Regioselectivity refers to the orientation of the dipole (the azomethine ylide) and the dipolarophile. In the synthesis of a 2-substituted pyrrolidine, the reaction must be controlled so that the desired substituent ends up at the C2 position. This is governed by the electronic properties of the reactants and is often rationalized by frontier molecular orbital (FMO) theory. However, in many metal-catalyzed systems, the regioselectivity is dictated by the sterics and electronics of the transition state assembly, which includes the catalyst. acs.org DFT studies have been instrumental in elucidating the origin of regioselectivity in these complex systems. acs.org
Diastereoselectivity becomes important when the reaction can form multiple diastereomers. In the context of synthesizing a molecule like this compound, controlling the relative stereochemistry of substituents on the pyrrolidine ring is key. For instance, the use of a chiral auxiliary, such as Oppolzer's camphorsultam, attached to the dipolarophile can effectively control the facial selectivity of the cycloaddition. acs.org The chiral auxiliary shields one face of the molecule, forcing the dipole to attack from the less hindered face, leading to a single predominant diastereomer. acs.org Similarly, the inherent chirality of the catalyst-bound azomethine ylide can direct the diastereochemical outcome. acs.org
Table 2: Control of Selectivity in Pyrrolidine Synthesis via [3+2] Cycloaddition This table provides examples illustrating how different factors influence the outcome of [3+2] cycloaddition reactions for synthesizing substituted pyrrolidines.
| Controlling Factor | Type of Selectivity | Mechanism of Control | Example | Reference |
|---|---|---|---|---|
| Chiral Ligand (e.g., BOX) | Enantioselectivity | Creates a chiral pocket around the metal catalyst, favoring one transition state. | Cu(I)-catalyzed cycloaddition | organic-chemistry.org |
| Chiral Auxiliary (e.g., Camphorsultam) | Diastereoselectivity | Sterically blocks one face of the dipolarophile. | Oppolzer's sultam-directed cycloaddition | acs.org |
| Acid Additive (e.g., Benzoic Acid) | Regio- and Diastereoselectivity | Promotes specific ylide formation and alters transition state geometry. | Three-component cycloaddition for spirooxindole-pyrrolidines | nih.gov |
Biocatalytic Reaction Mechanisms and Enzyme Engineering for Enantioselectivity
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com Engineered enzymes can catalyze reactions with exquisite chemo-, regio-, and enantioselectivity under mild conditions. nih.gov For the synthesis of chiral pyrrolidines, engineered variants of cytochrome P450 enzymes have been developed to perform intramolecular C(sp³)–H amination. nih.govacs.orgcaltech.edu
The mechanism of this biocatalytic transformation involves an iron-heme cofactor within the enzyme's active site. The enzyme catalyzes the formation of a highly reactive nitrene intermediate from an organic azide (B81097) precursor. This nitrene is then inserted into a C-H bond of the same molecule to form the pyrrolidine ring. The exceptional enantioselectivity arises from the precise positioning of the substrate within the enzyme's chiral active site. acs.org The protein scaffold holds the substrate in a specific conformation, exposing only one desired C-H bond to the iron-nitrene intermediate for amination.
Directed evolution is a key technique used to create and optimize these biocatalysts. acs.org By introducing mutations into the gene encoding the enzyme, scientists can generate libraries of enzyme variants. These variants are then screened for improved activity and selectivity towards a specific substrate, such as the precursor to this compound. For example, the variant P411-PYS-5149 was developed through directed evolution to catalyze the synthesis of chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.org DFT calculations combined with molecular dynamics simulations can further elucidate how mutations in the active site alter substrate binding and control selectivity, guiding further enzyme engineering efforts. rsc.orgacs.org
Advanced Analytical Characterization in R 2 2 Chloro 4 Fluorophenyl Pyrrolidine Research
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound like (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine. wikipedia.orgmdpi.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com The separation allows for the individual quantification of the (R) and (S) enantiomers in a sample.
Research findings indicate that polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are highly effective for the resolution of a wide range of chiral molecules, including pyrrolidine (B122466) derivatives. wikipedia.org The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier such as isopropanol, is optimized to achieve baseline separation between the two enantiomer peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. A high ee value is crucial, as even small amounts of the undesired enantiomer (the distomer) can have different pharmacological or toxicological effects. wikipedia.org
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Daicel Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected tR for (S)-enantiomer | ~8.5 min |
| Expected tR for (R)-enantiomer | ~10.2 min |
Note: The retention times (tR) are hypothetical and serve for illustrative purposes. Actual values depend on the specific system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. youtube.comethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
For stereochemical assignment, advanced NMR techniques are employed. While standard NMR can confirm the relative configuration in diastereomers, assigning the absolute configuration of a single enantiomer often requires the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomer to create diastereomeric complexes, which can then be distinguished by NMR due to their different chemical shifts and coupling constants. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to confirm the three-dimensional structure and relative stereochemistry of the pyrrolidine ring substituents.
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aromatic | Ar-H | 7.0-7.5 | 115-160 (multiple signals) |
| Pyrrolidine | CH (at C2) | ~4.5-4.8 | ~60-65 |
| Pyrrolidine | CH₂ (at C5) | ~3.0-3.3 | ~45-50 |
| Pyrrolidine | CH₂ (at C3, C4) | ~1.8-2.2 | ~25-35 |
| Pyrrolidine | NH | Broad signal, variable | N/A |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and assess the purity of this compound. itmedicalteam.pl Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized without significant fragmentation, allowing for the accurate determination of its molecular mass.
The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The isotopic pattern of the molecular ion peak is also a key identifier. The presence of one chlorine atom results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, providing strong evidence for the presence of chlorine in the structure.
Table 3: Expected Mass Spectrometry Data (ESI+)
| Ion | Description | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 200.0691 | 202.0661 |
| [M+Na]⁺ | Sodium Adduct | 222.0510 | 224.0481 |
Note: The molecular formula is C₁₀H₁₁ClFN. The m/z values are calculated based on the exact masses of the most abundant isotopes.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities. researchgate.neted.ac.uk
To determine the absolute configuration (i.e., to distinguish between the R and S enantiomers), the phenomenon of anomalous dispersion (or resonant scattering) is utilized. ed.ac.uk When the crystal contains an atom that scatters X-rays anomalously (often a heavier atom, but possible with lighter atoms using specific X-ray wavelengths like Cu Kα), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer identical. nih.gov By analyzing these intensity differences, the absolute structure can be determined. The result is often reported as the Flack parameter, which should be close to zero for the correct enantiomeric assignment. researchgate.net
Table 4: Representative Crystallographic Data
| Parameter | Typical Value/Information |
|---|---|
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ (a common chiral space group) |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Flack Parameter | ~0.0(1) for correct absolute configuration |
| Resolution | < 1.0 Å |
Note: These values are representative for a well-ordered crystal of a small organic molecule.
Other Spectroscopic Techniques for Structural Elucidation
In addition to the primary techniques, other spectroscopic methods contribute to a comprehensive structural elucidation.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching of the secondary amine, C-H stretching for both aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F and C-Cl stretching vibrations.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound will have a unique CD spectrum. While complex to interpret from first principles, it can be used as a fingerprint to confirm the enantiomeric identity by comparison to a known standard or to theoretical calculations. researchgate.net
Table 5: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-F (Aryl-Fluoride) | Stretching | 1100-1250 |
| C-Cl (Aryl-Chloride) | Stretching | 1000-1100 |
Note: These are general ranges for the specified functional groups.
Computational Chemistry Approaches to R 2 2 Chloro 4 Fluorophenyl Pyrrolidine
Density Functional Theory (DFT) Studies for Reaction Mechanism and Stereoselectivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the mechanisms and outcomes of chemical reactions.
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving pyrrolidine (B122466) derivatives. For instance, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT has been used to map the entire reaction pathway. Such studies involve locating the transition states and intermediates to determine the rate-determining step and understand the origin of stereoselectivity. A key finding in related systems is that the stereoretentive nature of certain reactions is due to a higher energy barrier for the rotation of radical intermediates compared to the cyclization step.
A typical DFT study of a reaction mechanism for a compound like (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine would involve the following steps:
Optimization of the geometries of reactants, intermediates, transition states, and products.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.
Calculation of the Gibbs free energies to construct a complete energy profile of the reaction.
The table below illustrates a hypothetical energy profile for a reaction involving a substituted pyrrolidine, as would be determined by DFT calculations.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | Starting this compound derivative | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Reaction Intermediate | -5.7 |
| TS2 | Second Transition State (Rate-Determining) | +21.5 |
| Product | Final Product | -12.3 |
This is a representative data table based on typical DFT studies of pyrrolidine reactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Substrate Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational flexibility of this compound and its interactions with biological targets such as proteins.
In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate the dynamic evolution of the system over time. This provides a detailed view of the molecule's behavior in different environments, such as in solution or when bound to a protein.
For this compound, MD simulations can be used to:
Explore Conformational Space: Identify the most stable conformations of the pyrrolidine ring and the orientation of the 2-chloro-4-fluorophenyl substituent.
Study Ligand-Protein Binding: If the molecule is a ligand for a protein, MD simulations can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The stability of these interactions over time can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand in the binding pocket.
Calculate Binding Free Energies: Advanced MD techniques can be used to estimate the binding affinity of the molecule to its target.
The following table summarizes typical analyses performed in an MD simulation of a ligand-protein complex.
| Analysis Type | Description | Key Metrics |
| RMSD Analysis | Measures the average distance between the atoms of the ligand and a reference structure over time. | Root-Mean-Square Deviation (Å) |
| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and the protein. | Number of H-bonds, Occupancy (%) |
| Conformational Clustering | Groups similar conformations of the ligand to identify the most populated conformational states. | Cluster Population |
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, including DFT, are used to determine the electronic properties of this compound. These properties provide insights into the molecule's reactivity and potential interaction sites.
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges: Calculation of the partial charges on each atom can help in understanding intermolecular interactions.
Below is a table of hypothetical reactivity descriptors for this compound calculated using DFT.
| Descriptor | Value | Interpretation |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity |
These values are representative and would be determined through specific quantum chemical calculations.
Ligand Design and Optimization through Computational Screening
Computational screening techniques are employed to design and optimize ligands based on the this compound scaffold. These methods are central to structure-based drug design.
The process typically involves:
Virtual Screening: A large library of virtual compounds, derived from the core scaffold of this compound, is docked into the binding site of a target protein. The docking scores are used to rank the compounds based on their predicted binding affinity.
Structure-Activity Relationship (SAR) Studies: Computational models are built to correlate the structural features of the designed ligands with their biological activity. This helps in identifying the key chemical modifications that can enhance potency and selectivity. For example, modifications to the phenyl ring or the pyrrolidine core can be systematically evaluated.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed ligands. This helps in prioritizing compounds with favorable drug-like properties for synthesis and experimental testing.
The following table provides an example of how computational screening data might be presented for a series of analogs.
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) |
| Lead | This compound | -7.5 | 65 |
| Analog 1 | Replacement of Cl with Br | -7.8 | 62 |
| Analog 2 | Addition of a hydroxyl group to the phenyl ring | -8.2 | 75 |
| Analog 3 | N-methylation of the pyrrolidine ring | -7.1 | 70 |
This table illustrates the type of data generated during computational ligand design and optimization.
Applications in Advanced Organic Synthesis and Scaffold Development
Role as Chiral Building Blocks in Complex Molecule Synthesis
The enantiomerically pure nature of (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine makes it an invaluable starting material for the synthesis of complex molecules where precise control of stereochemistry is paramount. The pyrrolidine (B122466) ring itself provides a robust and conformationally defined framework, while the (R)-configuration at the C2 position directs the stereochemical outcome of subsequent transformations. The presence of the 2-chloro-4-fluorophenyl substituent offers several advantages. The electronic properties of the halogenated phenyl ring can influence the reactivity of the pyrrolidine nitrogen and adjacent positions, allowing for selective functionalization.
While direct examples showcasing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of 2-arylpyrrolidines serves as a well-established precedent. For instance, the synthesis of potent and selective inhibitors of biological targets often relies on the stereospecific introduction of a pyrrolidine core to correctly orient pharmacophoric groups in three-dimensional space. The inherent chirality of this compound ensures that the desired enantiomer of the final complex molecule is obtained, avoiding the need for costly and often inefficient chiral separations at later stages of a synthetic sequence.
Development of Enantiopure Pyrrolidine-Based Scaffolds for Medicinal Chemistry Research
The development of novel molecular scaffolds is a central theme in modern medicinal chemistry, aimed at exploring new regions of chemical space and identifying compounds with improved pharmacological profiles. This compound serves as an excellent starting point for the generation of enantiopure pyrrolidine-based scaffolds. The non-planar, puckered nature of the pyrrolidine ring allows for the presentation of substituents in distinct spatial orientations, which is crucial for optimizing interactions with biological targets.
The general utility of the pyrrolidine scaffold is highlighted in the development of agonists for G-protein coupled receptors (GPCRs) and antagonists for chemokine receptors. For example, the core structure of certain bioactive molecules features a substituted pyrrolidine ring where the substituents' spatial arrangement, dictated by the ring's conformation, is key to their activity. By starting with this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series by modifying the pyrrolidine ring at various positions while maintaining the crucial stereochemistry at the C2 position. This approach has been instrumental in the discovery of potent and selective drug candidates for a range of diseases.
A notable example of a complex pyrrolidine-containing scaffold is found in the structure of potent Murine Double Minute 2 (MDM2) inhibitors, which feature a spiro-pyrrolidine core. While not this exact molecule, the research highlights the importance of the substituted pyrrolidine motif in creating intricate three-dimensional structures for targeting protein-protein interactions.
Strategies for Diversity-Oriented Synthesis Utilizing Pyrrolidine Cores
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The pyrrolidine scaffold is an attractive core for DOS due to the multiple points for diversification. Starting with a chiral building block like this compound, a variety of synthetic strategies can be employed to rapidly generate a library of analogues.
Functionalization of the pyrrolidine nitrogen is a common and straightforward approach to introduce diversity. A wide range of substituents can be installed via N-alkylation, N-acylation, or reductive amination, allowing for the modulation of properties such as basicity, lipophilicity, and the introduction of additional pharmacophoric features. Furthermore, the pyrrolidine ring itself can be further functionalized at the C3, C4, and C5 positions, often with a high degree of stereocontrol directed by the existing stereocenter at C2.
Stereoselective Incorporation into N-Heterocyclic Architectures
The this compound unit can be stereoselectively incorporated into larger, more complex N-heterocyclic architectures. This is often achieved through reactions that form new rings fused to or appended from the pyrrolidine core. For example, the pyrrolidine nitrogen can act as a nucleophile in cyclization reactions to form bicyclic systems.
The stereoselective synthesis of pyrrolidine derivatives is a well-developed field, with methods such as [3+2] and [4+2] annulations being employed to construct the pyrrolidine ring itself. Once formed, the chiral 2-substituted pyrrolidine can participate in subsequent stereoselective transformations. For instance, the addition of nucleophiles to imines derived from the pyrrolidine can be highly diastereoselective.
Future Research Directions in R 2 2 Chloro 4 Fluorophenyl Pyrrolidine Chemistry
The chiral pyrrolidine (B122466) ring is a highly valued scaffold in medicinal chemistry and asymmetric catalysis. nih.govnih.gov Specifically, (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine represents a key structural motif whose future development hinges on innovative and efficient chemical methodologies. This article explores the prospective research directions in the chemistry of this compound and its analogs, focusing on the next wave of synthetic and computational advancements.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine in a laboratory setting?
- Methodological Answer: Synthesis typically involves reductive cyclization of β-aroylpropionitriles or analogous precursors under controlled conditions. Key steps include optimizing reaction temperature, solvent selection (e.g., dichloromethane for solubility), and purification via column chromatography to achieve high yields (>90%) . Safety protocols, such as inert gas use and fume hoods, are critical due to reactive intermediates .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at <15°C to prevent oxidation. Use PPE (gloves, goggles) to avoid skin/eye contact, and follow hazard codes H300 (toxic if swallowed) and H315 (skin irritation) guidelines. Emergency measures include P301 (rinse mouth) and P302 (flush skin) protocols .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing R-enantiomers via chiral shift reagents), Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve absolute configuration. For crystallography, SHELXL software is recommended for refinement .
Advanced Research Questions
Q. What methodologies are recommended for determining the enantiomeric purity of this compound?
- Methodological Answer: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and polarimetric detection. Alternatively, X-ray crystallography with SHELX programs can confirm enantiopurity by analyzing Flack parameters. Cross-validate with circular dichroism (CD) spectroscopy for solution-phase conformation .
Q. How can computational modeling assist in predicting the pharmacological activity of this compound?
- Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., adrenergic or serotonin receptors). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and correlate with bioactivity. Validate predictions via in vitro assays, such as enzyme inhibition .
Q. What strategies can address contradictions in biological activity data for pyrrolidine derivatives?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., fluorophenyl vs. chlorophenyl groups). Use statistical tools like ANOVA to analyze dose-response variability. Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
Q. How can researchers resolve discrepancies in crystallographic data for pyrrolidine-based compounds?
- Methodological Answer: Employ high-resolution X-ray diffraction (HR-XRD) with synchrotron radiation to improve data quality. Use SHELXD for phase problem resolution and SHELXL for refinement, ensuring R-factors <5%. Cross-check with neutron diffraction for hydrogen atom positioning in cases of disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
